N-(2-Furoyl)glycine
Overview
Description
2-Furoylglycine: is a metabolite found in human urine and is recognized as a biomarker for coffee consumption . It is a product of the metabolism of furfural, furoic acid, and furfuryl alcohol, which are compounds commonly found in various foods, including coffee and whole grain bread . The chemical formula for 2-Furoylglycine is C7H7NO4, and it has a molecular weight of 169.13 g/mol .
Mechanism of Action
Target of Action
N-(2-Furoyl)glycine (N2FG) is a metabolite of furfural, furoic acid, and furfuryl alcohol . It is produced by gut bacteria-mediated metabolism
Mode of Action
It is known that n2fg is a metabolite produced by gut bacteria-mediated metabolism . This suggests that it may interact with gut bacteria or their metabolic pathways.
Biochemical Pathways
N2FG is involved in the mitochondrial fatty acid beta-oxidation pathway This pathway is crucial for the breakdown of fatty acids to produce energy
Result of Action
N2FG is being studied as a potential marker for diet habits (e.g., coffee consumption) and diseases (e.g., various cancers and kidney disease) . This suggests that the molecular and cellular effects of N2FG’s action may be related to these conditions.
Action Environment
The action of N2FG may be influenced by various environmental factors. For instance, diet can affect the production of N2FG, as it is a metabolite of furfural, which is found in many foods, including coffee and whole grain bread . Additionally, the gut microbiome, which plays a role in the metabolism of N2FG, can be influenced by factors such as diet, medication, and overall health .
Biochemical Analysis
Biochemical Properties
N-(2-Furoyl)glycine plays a role in biochemical reactions as an intermediate in the synthesis of non-nucleoside inhibitors of HCV NS5b RNA polymerase
Cellular Effects
Given its role in the synthesis of non-nucleoside inhibitors of HCV NS5b RNA polymerase , it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of non-nucleoside inhibitors of HCV NS5b RNA polymerase , suggesting it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways of furfural, furoic acid, and furfuryl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furoylglycine can be synthesized through the reaction of furoic acid with glycine. The reaction typically involves the use of a coupling agent to facilitate the formation of the amide bond between the carboxyl group of furoic acid and the amino group of glycine .
Industrial Production Methods: While specific industrial production methods for 2-Furoylglycine are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Furoylglycine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of 2-Furoylglycine.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
2-Furoylglycine has several scientific research applications, including:
Metabolomics Research: It is used as a biomarker for dietary habits, particularly coffee consumption.
Nutrition Research: Studies on the metabolism of dietary components and their effects on health.
Disease Biomarker: Potential marker for various diseases, including cancers and kidney disease.
Industrial Applications: Used in the synthesis of other chemical compounds and as a reference material in analytical chemistry.
Comparison with Similar Compounds
- N-(2-Furoyl)glycine
- 2-(2-Furoylamino)acetic acid
- N-(2-Furanylcarbonyl)glycine
Comparison: 2-Furoylglycine is unique in its role as a biomarker for coffee consumption and its specific metabolic pathway involving gut bacteria . While similar compounds may share structural features and some metabolic pathways, 2-Furoylglycine’s distinct role in dietary and disease biomarker research sets it apart.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQDMRTZZYQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205124 | |
Record name | Furoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Furoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
31.7 mg/mL | |
Record name | 2-Furoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5657-19-2 | |
Record name | N-(2-Furoyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5657-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furoylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(furan-2-ylformamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Furoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 - 165 °C | |
Record name | 2-Furoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions N-(2-Furoyl)glycine as a potential biomarker for both gastric cancer [] and breast cancer []. What are the observed differences in this compound levels between healthy individuals and those diagnosed with these diseases?
A1: Studies have shown that individuals diagnosed with breast cancer tend to exhibit significantly higher urinary concentrations of this compound compared to healthy controls []. In contrast, research on gastric cancer revealed an inverse association, indicating lower levels of this metabolite in individuals who later developed gastric cancer []. This suggests that while this compound might be implicated in different biological processes related to these diseases, its role as a biomarker could be disease-specific and requires further investigation.
Q2: Given that this compound is a urinary metabolite, what analytical methods are typically employed for its detection and quantification in urine samples?
A2: Liquid chromatography–mass spectrometry (LC-MS) is a widely utilized technique for identifying and quantifying this compound in urine samples []. This method offers high sensitivity and specificity, allowing for accurate measurements even at low concentrations. The use of LC-MS in metabolomics studies enables researchers to analyze complex biological samples and identify potential biomarkers like this compound.
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